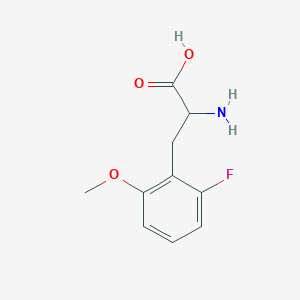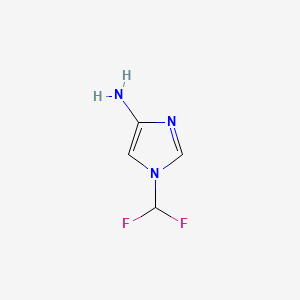
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a synthetic organic compound characterized by the presence of a bromo-substituted thiazole ring and a difluoroacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a bromoacetyl compound and thiourea under acidic conditions.
Introduction of the Difluoroacetic Acid Group: The difluoroacetic acid moiety is introduced via a nucleophilic substitution reaction, where a difluoroacetyl chloride reacts with the thiazole intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the thiazole ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom in the thiazole ring.
Esterification and Amidation: The carboxylic acid group can form esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification and Amidation: Alcohols or amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Major Products Formed
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Esterification and Amidation: Esters or amides of 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Biochemical Probes: Used as a probe to study biochemical pathways involving thiazole derivatives.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science:
作用机制
The mechanism by which 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The difluoroacetic acid moiety can enhance binding affinity through hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
- 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
- 2-(2-Iodo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
- 2-(2-Bromo-1,3-thiazol-4-yl)acetic acid
Uniqueness
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both a bromo-substituted thiazole ring and a difluoroacetic acid group. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds, which may lack the difluoroacetic acid moiety or have different halogen substitutions.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for innovation in chemistry, biology, medicine, and industry.
属性
分子式 |
C5H2BrF2NO2S |
|---|---|
分子量 |
258.04 g/mol |
IUPAC 名称 |
2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-4-9-2(1-12-4)5(7,8)3(10)11/h1H,(H,10,11) |
InChI 键 |
LVFCOXFPXLQQNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)Br)C(C(=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


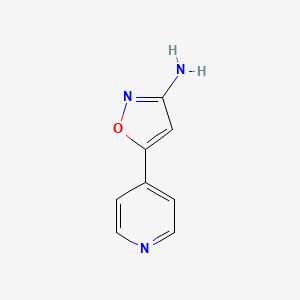
![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
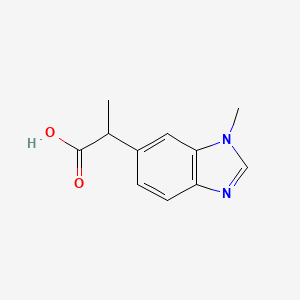
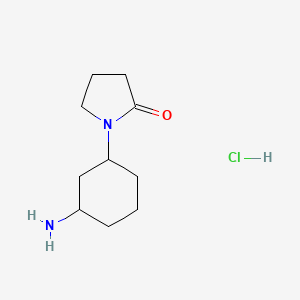
![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)


![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)

![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)
